molecular formula C26H21ClN4O3 B2629722 1-benzyl-N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900885-63-4

1-benzyl-N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2629722
CAS No.: 900885-63-4
M. Wt: 472.93
InChI Key: LLXQUHIMBQZLNN-UHFFFAOYSA-N
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Description

1-benzyl-N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H21ClN4O3 and its molecular weight is 472.93. The purity is usually 95%.
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Scientific Research Applications

Novel Annulated Heterocycles

The molecule has been utilized in synthesizing novel heterocyclic systems with potential pharmaceutical applications. For instance, derivatives of this molecule have shown typical reactivity in pyrrole-type reactions, leading to the creation of new heterocyclic structures like pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one and [1,2,3]triazolo[1,5-a]pyridine-3-carboxaldehyde. These reactions offer pathways for developing bioactive compounds with possible therapeutic uses (Deady & Devine, 2006).

Pyridothienopyrimidine and Related Systems

Complex pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized from derivatives of this molecule. These compounds serve as synthons for constructing intricate polyheterocyclic systems, highlighting the molecule's role in diversifying heterocyclic chemistry and enhancing the molecular diversity for potential pharmacological discoveries (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Heterocyclic Systems

The molecule serves as a building block for creating novel heterocyclic rings bearing a pyrimidine nucleus. These systems exhibit antimicrobial properties, indicating the molecule's importance in synthesizing bioactive compounds with potential applications in combating microbial infections. The diversity of heterocyclic systems obtainable from this molecule underlines its versatility and potential in medicinal chemistry (El-Gohary, Ibrahim, & Farouk, 2021).

Properties

IUPAC Name

6-benzyl-N-(5-chloro-2-methoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3/c1-16-7-6-12-30-23(16)29-24-19(26(30)33)14-21(31(24)15-17-8-4-3-5-9-17)25(32)28-20-13-18(27)10-11-22(20)34-2/h3-14H,15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQUHIMBQZLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=C(C=CC(=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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